molecular formula C11H16 B13798313 tetracyclo[5.3.1.02,6.04,9]undecane

tetracyclo[5.3.1.02,6.04,9]undecane

Cat. No.: B13798313
M. Wt: 148.24 g/mol
InChI Key: YYJFFBNXSKWVEF-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetracyclo[5.3.1.02,6.04,9]undecane can be synthesized through a series of reactions starting from 2,4-dibromohomoadamantanes. Heating a mixture of endo, exo- and endo, endo-2,4-dibromohomoadamantanes at 180°C in hexamethylphosphoric triamide (HMPT) induces a skeletal rearrangement with concomitant dehydrobromination, yielding tricyclo[5.3.1.04,9]undeca-2,5-diene . Direct photoexcitation of this intermediate in diethyl ether leads to an intramolecular [2+2] cycloaddition, producing 3,5-dehydronoriceane. Finally, hydrogenation of 3,5-dehydronoriceane over platinum oxide (PtO2) results in the formation of this compound .

Industrial Production Methods

While specific industrial production methods for tetracyclo[53102,6

Chemical Reactions Analysis

Types of Reactions

Tetracyclo[5.3.1.02,6.04,9]undecane undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s cage structure allows for unique reactivity patterns compared to more common hydrocarbons.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxygenated derivatives, while substitution reactions can produce halogenated compounds.

Scientific Research Applications

Tetracyclo[5.3.1.02,6.04,9]undecane has several applications in scientific research:

    Chemistry: Its unique structure makes it a valuable model compound for studying polycyclic hydrocarbons and their reactivity.

    Medicine: Research into the biological activity of this compound derivatives could lead to new therapeutic agents.

    Industry: The compound’s stability and reactivity make it useful in materials science and the development of new polymers.

Mechanism of Action

The mechanism by which tetracyclo[5.3.1.02,6.04,9]undecane exerts its effects is primarily related to its unique cage structure, which influences its reactivity and interactions with other molecules. The molecular targets and pathways involved depend on the specific application and the nature of the derivatives being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tetracyclo[53102,604,9]undecane is unique due to its specific cage structure, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C11H16

Molecular Weight

148.24 g/mol

IUPAC Name

tetracyclo[5.3.1.02,6.04,9]undecane

InChI

InChI=1S/C11H16/c1-6-2-9-3-8(1)10-4-7(6)5-11(9)10/h6-11H,1-5H2

InChI Key

YYJFFBNXSKWVEF-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1C4C3CC2C4

Origin of Product

United States

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